5-Bromo-2’,3’,5’-tri-O-acetyluridine
5-Bromo-2’,3’,5’-tri-O-acetyluridine
Brand Name:
Vulcanchem
CAS No.:
105659-32-3
VCID:
VC0026539
InChI:
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)
SMILES:
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Molecular Formula:
C₁₅H₁₇BrN₂O₉
Molecular Weight:
449.21 g/mol
5-Bromo-2’,3’,5’-tri-O-acetyluridine
CAS No.: 105659-32-3
Reference Standards
VCID: VC0026539
Molecular Formula: C₁₅H₁₇BrN₂O₉
Molecular Weight: 449.21 g/mol
CAS No. | 105659-32-3 |
---|---|
Product Name | 5-Bromo-2’,3’,5’-tri-O-acetyluridine |
Molecular Formula | C₁₅H₁₇BrN₂O₉ |
Molecular Weight | 449.21 g/mol |
IUPAC Name | [3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) |
Standard InChIKey | OVWGEZUVGHETAU-UHFFFAOYSA-N |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
Synonyms | 2’,3’,5’-Triacetyl-5-bromouridine; 5-Bromouridine 2’,3’,5’-Triacetate |
PubChem Compound | 4213650 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume